molecular formula C13H18O5S B073878 4-Methylphenyl 1-thio-beta-D-glucopyranoside CAS No. 1152-39-2

4-Methylphenyl 1-thio-beta-D-glucopyranoside

Cat. No.: B073878
CAS No.: 1152-39-2
M. Wt: 286.35 g/mol
InChI Key: IQCLIQLFPVKINX-LBELIVKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylphenyl 1-thio-beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Scientific Research Applications

4-Methylphenyl 1-thio-beta-D-glucopyranoside is extensively used in:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 1-thio-beta-D-glucopyranoside typically involves the reaction of 4-methylphenyl thiol with a glucopyranosyl donor under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the glycosidic bond .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally synthesized in controlled laboratory environments due to its specialized use in research. The production involves standard organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Methylphenyl 1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced glucopyranosides, and substituted derivatives .

Comparison with Similar Compounds

  • 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside
  • Methyl alpha-D-glucopyranoside
  • Phenyl 1-thio-beta-D-glucopyranoside

Comparison: 4-Methylphenyl 1-thio-beta-D-glucopyranoside is unique due to its specific methylphenyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers unique advantages in glycobiology research, particularly in studying protein-glycan interactions and glycan synthesis .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCLIQLFPVKINX-LBELIVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564228
Record name 4-Methylphenyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152-39-2
Record name 4-Methylphenyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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